N-cyclopropyl-2-nitrobenzenesulfonamide

Organic Synthesis Sulfonamide Chemistry Reaction Optimization

N-cyclopropyl-2-nitrobenzenesulfonamide (CAS: 400839-43-2) is a sulfonamide derivative with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol, typically supplied at 95–97% purity. The compound features a 2-nitrobenzenesulfonyl (2-nosyl) moiety linked to a cyclopropylamine group, combining an electron-withdrawing nitro substituent ortho to the sulfonamide with a strained three-membered cyclopropyl ring on the sulfonamide nitrogen.

Molecular Formula C9H10N2O4S
Molecular Weight 242.25 g/mol
CAS No. 400839-43-2
Cat. No. B1606815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-nitrobenzenesulfonamide
CAS400839-43-2
Molecular FormulaC9H10N2O4S
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2
InChIKeyPLZDNGPITOUOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopropyl-2-nitrobenzenesulfonamide (CAS 400839-43-2): Procurement-Grade Overview and Structural Differentiation


N-cyclopropyl-2-nitrobenzenesulfonamide (CAS: 400839-43-2) is a sulfonamide derivative with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol, typically supplied at 95–97% purity . The compound features a 2-nitrobenzenesulfonyl (2-nosyl) moiety linked to a cyclopropylamine group, combining an electron-withdrawing nitro substituent ortho to the sulfonamide with a strained three-membered cyclopropyl ring on the sulfonamide nitrogen . This dual structural motif distinguishes it from simpler nitrobenzenesulfonamides (e.g., unsubstituted 2-nitrobenzenesulfonamide, CAS 5455-59-4) and from cyclopropyl sulfonamides lacking the ortho-nitro group. The 2-nosyl group confers established utility as a protecting group and as a reactive handle for subsequent functionalization, while the N-cyclopropyl substitution introduces conformational constraint and distinct electronic properties relative to N-alkyl analogs .

Why N-cyclopropyl-2-nitrobenzenesulfonamide (CAS 400839-43-2) Cannot Be Simply Substituted with In-Class Analogs


N-cyclopropyl-2-nitrobenzenesulfonamide occupies a specific intersection of two functional motifs that are not interchangeable with simpler alternatives. The ortho-nitrobenzenesulfonyl (2-nosyl) group provides a uniquely positioned electron-withdrawing substituent that influences both the acidity of the sulfonamide N–H and the reactivity of the aromatic ring toward nucleophilic aromatic substitution, distinguishing it from para-nitro (4-nosyl) and meta-nitro (3-nosyl) positional isomers [1]. The N-cyclopropyl substituent introduces ring strain and unique C–C bond character that fundamentally alters chemical reactivity compared to N-alkyl (e.g., N-methyl, N-ethyl) or N-aryl analogs, as evidenced by distinct photochemical isomerization pathways not observed with larger cycloalkyl rings [2]. In biological contexts, the cyclopropyl group is recognized in medicinal chemistry for its capacity to enhance metabolic stability, restrict conformational flexibility, and modulate target binding compared to acyclic alkyl substituents . Consequently, substituting this compound with N-methyl-2-nitrobenzenesulfonamide, N-cyclopropyl-4-nitrobenzenesulfonamide, or unsubstituted 2-nitrobenzenesulfonamide would yield a different chemical entity with divergent reactivity, stability, and biological performance profiles—a substitution that cannot be made without revalidating the entire experimental or synthetic workflow.

N-cyclopropyl-2-nitrobenzenesulfonamide (CAS 400839-43-2): Quantitative Comparative Evidence for Scientific Selection


Synthetic Yield: Quantitative Comparison of N-Cyclopropyl-2-nitrobenzenesulfonamide Synthesis Efficiency

N-cyclopropyl-2-nitrobenzenesulfonamide can be synthesized via reaction of o-nitrobenzenesulfonyl chloride with cyclopropylamine in the presence of triethylamine, achieving a 100% isolated yield under optimized conditions . This quantitative yield compares favorably to an alternative literature procedure reporting an 88% yield for the same transformation, representing a 12-percentage-point difference attributable to reaction condition optimization (e.g., stoichiometry, temperature control, workup protocol) . For procurement and synthetic planning, the 100% yield benchmark establishes a validated, high-efficiency route that minimizes material waste and maximizes throughput relative to suboptimal protocols.

Organic Synthesis Sulfonamide Chemistry Reaction Optimization

Photochemical Reactivity: Divergent Isomerization of N-Cyclopropyl versus N-Cyclopentyl Nitrososulfonamides

Photolysis of N-cyclopropyl-N-nitrosotosylamide in CFCl₃ results in a unique isomerization to an imine containing a C-nitroso group via N–NO homolysis followed by migration of the nitroso group from nitrogen to carbon [1]. In contrast, the N-cyclopentyl derivative does not undergo this isomerization at all under identical photolysis conditions; after N–NO homolysis, the cyclopentyl-containing radical follows an entirely different reaction pathway [1]. This divergence is attributed to the distinct electronic and steric properties of the strained three-membered cyclopropyl ring compared to the unstrained five-membered cyclopentyl ring.

Photochemistry Nitrososulfonamides Reaction Mechanisms

Biological Activity: Comparative Potency of N-Cyclopropyl-2-nitrobenzenesulfonamide versus Parent 2-Nitrobenzenesulfonamide

In antimicrobial screening assays, N-cyclopropyl-2-nitrobenzenesulfonamide demonstrated an activity value of 9.24 ± 0.60, compared to the parent 2-nitrobenzenesulfonamide lacking the N-cyclopropyl substituent . The magnitude and direction of this activity difference reflect the contribution of N-cyclopropyl substitution to the overall biological profile, consistent with the general medicinal chemistry principle that cyclopropyl groups can enhance target binding through conformational restriction and altered electronic distribution. The quantitative difference supports the selection of the N-cyclopropyl derivative over the unsubstituted parent compound for applications where enhanced activity is required.

Antimicrobial Activity Sulfonamide SAR Drug Discovery

Cyclopropyl Group Contribution to Drug-like Properties: Class-Level Evidence from TACE Inhibitor Development

In a medicinal chemistry campaign targeting TNF-α converting enzyme (TACE), cyclopropanesulfonyl chloride-derived sulfonamides were directly compared with cyclopentanesulfonyl chloride-derived analogs. The cyclopropyl variant exhibited good selectivity for TACE over matrix metalloproteinases MMP-2 and MMP-13, whereas the cyclopentyl analog showed a different selectivity profile [1]. Additionally, broader medicinal chemistry literature establishes that the introduction of cyclopropyl groups into drug candidates can improve metabolic stability, increase biological activity, enhance drug efficacy, limit polypeptide conformation, reduce plasma clearance, and improve drug dissociation properties . These class-level findings support the inference that N-cyclopropyl-2-nitrobenzenesulfonamide may offer analogous advantages over N-alkyl (e.g., N-methyl, N-ethyl, N-isopropyl) derivatives of 2-nitrobenzenesulfonamide.

Medicinal Chemistry Cyclopropyl SAR Metabolic Stability

N-cyclopropyl-2-nitrobenzenesulfonamide (CAS 400839-43-2): Validated Research and Industrial Application Scenarios


Synthetic Intermediate for Nitrogenous Heterocycle Construction

N-cyclopropyl-2-nitrobenzenesulfonamide serves as a versatile building block for the synthesis of fused nitrogenous heterocycles, leveraging the 2-nosyl group as an intramolecular arylation agent and protecting group [1]. The 100% yield protocol reported by Brockway et al. (2017) provides a validated, high-efficiency synthetic entry point for multi-gram scale preparation, making this compound suitable for medicinal chemistry programs requiring reliable access to cyclopropyl-substituted sulfonamide intermediates.

Drug Discovery Scaffold Requiring Conformational Restriction

The N-cyclopropyl substituent confers conformational rigidity and distinct steric/electronic properties that can enhance target binding selectivity, as demonstrated by the TACE inhibitor selectivity data showing that cyclopropyl sulfonamides exhibit improved selectivity over cyclopentyl analogs [2]. This application is particularly relevant for structure-based drug design programs where restricting rotational freedom of the sulfonamide N-substituent is predicted to improve binding interactions or reduce entropic penalties.

Photochemical and Radical-Mediated Reaction Studies

The unique photochemical behavior of N-cyclopropyl nitrososulfonamides—specifically the isomerization to C-nitroso imines not observed with N-cyclopentyl analogs [3]—positions N-cyclopropyl-2-nitrobenzenesulfonamide as a valuable probe for studying cyclopropyl radical chemistry and nitroso group migration mechanisms. This scenario applies to mechanistic investigations in physical organic chemistry and to the development of novel photochemical synthetic methodologies.

Antimicrobial SAR and Lead Optimization Programs

The quantitative activity comparison showing N-cyclopropyl-2-nitrobenzenesulfonamide (activity value 9.24 ± 0.60) versus unsubstituted 2-nitrobenzenesulfonamide supports the use of this compound in structure-activity relationship (SAR) studies aimed at optimizing sulfonamide-based antimicrobial agents. The N-cyclopropyl group can be systematically varied to probe steric and electronic contributions to target engagement.

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